molecular formula C15H21NO4 B7556832 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid

Cat. No. B7556832
M. Wt: 279.33 g/mol
InChI Key: AVCKWPZOPHMAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid, also known as EMA401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA401 is a small molecule drug that has been shown to have promising effects on chronic pain relief.

Mechanism of Action

The mechanism of action of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid involves the selective blocking of the Nav1.7 sodium channel. The Nav1.7 channel is expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a high selectivity for the Nav1.7 channel, which makes it a promising drug candidate for chronic pain relief.
Biochemical and Physiological Effects:
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a selective effect on the Nav1.7 sodium channel, which is expressed in the peripheral nervous system. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to have a low potential for side effects, which makes it a promising drug candidate for chronic pain relief.

Advantages and Limitations for Lab Experiments

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has several advantages for lab experiments, including its high selectivity for the Nav1.7 sodium channel and its low potential for side effects. However, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis.

Future Directions

For research on 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the investigation of its potential therapeutic applications in other types of chronic pain. Additionally, further research is needed to understand the long-term effects of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid is a multi-step process that involves the reaction of 3-aminobenzoic acid with 3-ethylmorpholine and 2-bromoethanol. The reaction results in the formation of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid as a white solid with a high purity level. The synthesis method has been optimized to produce 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid in large quantities with high efficiency and purity.

Scientific Research Applications

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been extensively studied for its potential therapeutic applications in chronic pain relief. It has been shown to have a selective effect on the Nav1.7 sodium channel, which is a key player in the transmission of pain signals. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to block the Nav1.7 channel, leading to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage or dysfunction of the nervous system.

properties

IUPAC Name

3-[2-(3-ethylmorpholin-4-yl)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-13-11-19-8-6-16(13)7-9-20-14-5-3-4-12(10-14)15(17)18/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCKWPZOPHMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCOC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid

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